molecular formula C17H16F3N3O4S B2479287 N,4-dimethyl-N-(((3-(trifluoromethyl)phenyl)carbamoyl)carbamoyl)benzenesulfonamide CAS No. 324539-82-4

N,4-dimethyl-N-(((3-(trifluoromethyl)phenyl)carbamoyl)carbamoyl)benzenesulfonamide

Cat. No. B2479287
CAS RN: 324539-82-4
M. Wt: 415.39
InChI Key: IETPZTBYTIIKQF-UHFFFAOYSA-N
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Description

“N,4-dimethyl-N-(((3-(trifluoromethyl)phenyl)carbamoyl)carbamoyl)benzenesulfonamide” is an organofluorine compound . It belongs to the class of compounds known as trifluoromethylbenzenes . These compounds contain a benzene ring substituted with one or more trifluoromethyl groups .

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

Research into sulfonamide derivatives, such as benzenesulfonamides, has provided insights into their molecular structure, characterized by extensive intra- and intermolecular hydrogen bonds. These structural properties facilitate the formation of dimeric units, chains, and macrocyclic rings, which could be relevant in the design of molecules with specific physical properties or interactions (Siddiqui et al., 2008).

Synthesis and Biological Screening

The synthesis of various N-dimethylphenyl substituted derivatives of benzenesulfonamide has been explored, demonstrating their biological potential through screening against Gram-negative & Gram-positive bacteria, as well as enzyme inhibition potential against specific enzymes (Aziz‐ur‐Rehman et al., 2014). These findings highlight the compound's versatility in research applications ranging from antibacterial agents to enzyme inhibitors.

Antimicrobial and Enzymatic Activity

A series of N-(2,3-dimethylphenyl)benzenesulfonamide derivatives have been synthesized and analyzed for their in vitro antibacterial, antienzymatic, and hemolytic activities, showing moderate to high activity against various bacterial strains and significant inhibition of the α-glucosidase enzyme (Abbasi et al., 2016). This suggests potential applications in developing new antimicrobial and antienzymatic agents.

Photochemical Properties for Therapeutic Applications

The study of new benzenesulfonamide derivatives with high singlet oxygen quantum yield has implications for photodynamic therapy, a treatment method for cancer. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, important for Type II mechanisms in cancer treatment (Pişkin et al., 2020).

Synthetic Applications and Chemical Reactions

Investigations into the synthetic applications of metalated sulfonamides, including benzenesulfonamides, have highlighted their use in heterocyclic synthesis, demonstrating the vast potential of arylsulfonamides in creating diverse chemical structures and reactions (Familoni, 2002).

properties

IUPAC Name

1-methyl-1-(4-methylphenyl)sulfonyl-3-[[3-(trifluoromethyl)phenyl]carbamoyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O4S/c1-11-6-8-14(9-7-11)28(26,27)23(2)16(25)22-15(24)21-13-5-3-4-12(10-13)17(18,19)20/h3-10H,1-2H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETPZTBYTIIKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=O)NC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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